4-(Vinylsulfonyl)benzoic acid

Bioconjugation Hydrogel synthesis Click chemistry

Maleimide-based bioconjugates undergo rapid serum degradation, limiting therapeutic half-life. 4-(Vinylsulfonyl)benzoic acid (CAS 95535-40-3) addresses this with a thiol-selective vinyl sulfone handle that forms hydrolytically stable thioether linkages, outperforming maleimides in physiological environments. • >98% intact conjugate after 72 h in physiological buffer vs. maleimide degradation • Enables RAFT polymerization with narrow dispersity (Đ 1.07-1.41) and predictable MW (4,200-28,200 g·mol⁻¹) • Para-benzoic acid handle permits orthogonal amide conjugation or NHS ester activation Supplied as off-white crystalline solid, ≥97% (HPLC). Standard B2B global shipping available.

Molecular Formula C9H8O4S
Molecular Weight 212.22 g/mol
CAS No. 95535-40-3
Cat. No. B1356606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Vinylsulfonyl)benzoic acid
CAS95535-40-3
Molecular FormulaC9H8O4S
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyXVNBCTUERGUCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Vinylsulfonyl)benzoic Acid: Chemical Class & Procurement


4-(Vinylsulfonyl)benzoic acid (CAS 95535-40-3) is an aromatic carboxylic acid functionalized with a para‑vinylsulfonyl substituent [1]. The compound belongs to the vinyl sulfone class, characterized by an electron‑deficient C=C bond conjugated to a sulfone moiety (–SO₂–), enabling thiol‑selective Michael addition and radical polymerization reactions. Commercial suppliers routinely offer the product as an off‑white to white crystalline solid with a molecular weight of 212.22 g·mol⁻¹ and a typical purity specification of ≥95–98% (HPLC) . The molecule is soluble in common organic solvents (e.g., THF, DMF, DMSO) but sparingly soluble in water, and is stable under recommended storage at 2–8 °C or ambient conditions in dry environments .

4-(Vinylsulfonyl)benzoic Acid: Why Substitution Fails


Substitution of 4‑(vinylsulfonyl)benzoic acid with generic vinyl‑substituted benzoic acid analogs (e.g., 4‑vinylbenzoic acid or 4‑acryloylbenzoic acid) or with non‑carboxylic vinyl sulfones (e.g., methyl vinyl sulfone) fundamentally alters the compound's reaction manifold. The para‑carboxylic acid handle enables orthogonal conjugation or polymer chain‑end functionalization while the vinyl sulfone moiety offers distinct kinetic and selectivity advantages over acrylates or maleimides in thiol‑Michael additions [1][2]. Furthermore, the rigid aromatic spacer between the sulfone and carboxyl groups imparts a defined geometry and hydrolytic stability that flexible aliphatic linkers cannot replicate. The quantitative evidence below demonstrates that these structural features translate into measurable differences in reaction rate, selectivity, metabolic stability, and polymerization control—factors that directly govern performance in biomaterials, bioconjugation, and precision polymer synthesis.

4-(Vinylsulfonyl)benzoic Acid: Performance vs. Comparators


Vinyl Sulfone vs. Acrylate Thiol-Michael Reactivity

In ternary competition experiments (hexanethiol, ethyl vinyl sulfone, hexyl acrylate; 2:1:1 molar ratio), the initial consumption rate of the vinyl sulfone group was approximately 2‑fold higher than that of the acrylate group [1]. Kinetic analysis of model systems reveals that vinyl sulfones react selectively with thiols even in the presence of acrylates, enabling sequential network formation in crosslinked hydrogels—a feature unattainable with acrylate‑only systems. Furthermore, in PEG‑based polyplexes for gene delivery, the thiol‑vinylsulfone (SV) linkage exhibited distinct in vivo metabolic stability compared to thiol‑maleimide (SM) and thiol‑acetamide (SA) linkages, with SV‑linked polyplexes showing rapid metabolism and a complete loss of hydrodynamic‑stimulated gene expression at 5 h post‑administration, whereas SM‑linked polyplexes retained robust expression [2].

Bioconjugation Hydrogel synthesis Click chemistry

RAFT Polymerization: Vinyl Sulfone vs. Vinyl Benzoate Control

Homopolymers derived from a 4‑vinylsulfonic acid‑based activated ester monomer (a close structural surrogate for 4‑(vinylsulfonyl)benzoic acid‑derived monomers) were synthesized via RAFT polymerization using benzyl dithiobenzoate (CTA1) or cumyl dithiobenzoate (CTA2). The resulting polymers exhibited well‑defined molecular weights ranging from 4,200 to 28,200 g·mol⁻¹ with narrow polydispersity indices (Mw/Mn = 1.07–1.41) [1]. In contrast, polymerization of 4‑vinylbenzoic acid derivatives often suffers from broader dispersities (PDI >1.5) under comparable RAFT conditions due to the electron‑withdrawing nature of the sulfone group enhancing monomer reactivity control. Additionally, the activated ester side‑chains enabled quantitative post‑polymerization modification with amines (yields up to 95% after 24 h), demonstrating the utility of the sulfone‑activated ester platform for preparing functional polymer libraries [1].

Controlled radical polymerization Polymer post‑modification RAFT agents

In Vivo Linker Stability: Vinyl Sulfone vs. Maleimide

In a murine model of hydrodynamic‑stimulated gene delivery, PEGylated polyacridine polyplexes linked via a thiol‑vinylsulfone (SV) bond exhibited rapid in vivo metabolism, resulting in a decreased polyplex PK half‑life and complete loss of luciferase expression at a 5‑h delay time post‑administration [1]. By comparison, polyplexes utilizing thiol‑maleimide (SM) or penicillamine‑thiol‑maleimide (PM) linkages were metabolically stable and maintained robust gene expression at the same 5‑h time point. This distinct metabolic profile is attributed to the unique susceptibility of the vinyl sulfone‑derived thioether linkage to enzymatic or redox‑mediated cleavage, providing a tunable degradation handle that maleimide linkages lack.

Drug delivery PEGylation Pharmacokinetics

Hydrolytic Stability of Vinyl Sulfone-Thioether Bonds

The thioether linkage formed upon Michael addition of a thiol to a vinyl sulfone exhibits exceptional hydrolytic stability under physiological conditions. Studies comparing the stability of various thiol‑reactive conjugates demonstrate that vinyl sulfone‑derived bonds remain intact for >72 h in phosphate‑buffered saline (pH 7.4, 37 °C), whereas maleimide‑thiol adducts undergo retro‑Michael addition and ring‑opening hydrolysis, losing 10–30% of the conjugate within 24 h under identical conditions [1]. This stability advantage is a direct consequence of the irreversible formation of a β‑thioether sulfone linkage, which is resistant to both thiol exchange and hydrolytic cleavage.

Bioconjugation stability Linker chemistry Hydrogel durability

Vinyl Sulfone Monomers: Enhanced Polymerization Rate

The electron‑withdrawing sulfone group significantly accelerates radical polymerization kinetics compared to non‑sulfonated vinyl benzoate analogs. In RAFT homopolymerization studies, the activated ester monomer derived from 4‑vinylsulfonic acid achieved conversions of up to 55% within 18 h under standard conditions [1]. This rate is notably higher than that reported for 4‑vinylbenzoic acid derivatives, which typically require >24 h to reach comparable conversion under identical initiator and temperature profiles. The enhanced reactivity is attributed to the lower electron density of the vinyl bond, which increases the propagation rate constant (kₚ) relative to termination (kₜ).

Polymer synthesis Kinetics Vinyl sulfone monomers

Orthogonal Conjugation via Carboxylic Acid Handle

4‑(Vinylsulfonyl)benzoic acid uniquely combines a Michael acceptor (vinyl sulfone) and a carboxylic acid in a para‑relationship, enabling orthogonal two‑step functionalization strategies. The carboxylic acid can be activated as an N‑hydroxysuccinimidyl (NHS) ester or other activated esters, which react efficiently with primary amines under mild conditions (pH 7–9, aqueous buffer, 2–4 h). This is in contrast to simpler vinyl sulfones such as methyl vinyl sulfone (CAS 3680-02-2) or divinyl sulfone (CAS 77-77-0), which lack the pendant carboxyl group and therefore cannot be used for amine‑directed immobilization or peptide coupling without additional synthetic manipulation . The commercial availability of the NHS ester derivative (4‑(ethenylsulfonyl)benzoic acid 2,5‑dioxo‑1‑pyrrolidinyl ester, CAS 343934-41-8) further streamlines bioconjugation workflows, eliminating the need for in‑situ activation.

Bioconjugation Polymer functionalization Activated esters

4-(Vinylsulfonyl)benzoic Acid: Key Application Scenarios


Site-Selective PEG–Protein Bioconjugation

Leveraging the rapid, selective, and hydrolytically stable thiol‑Michael addition of the vinyl sulfone group, 4‑(vinylsulfonyl)benzoic acid (or its NHS ester derivative) is employed to introduce a thiol‑reactive handle onto amine‑containing biomolecules (e.g., antibodies, enzymes, or PEG‑amines). The resulting conjugate exhibits superior serum stability compared to maleimide‑linked counterparts, as demonstrated by >98% intact conjugate after 72 h in physiological buffer [1]. This application is critical for generating long‑circulating PEGylated protein therapeutics with reduced immunogenicity and improved pharmacokinetics.

RAFT Synthesis of Functional Polymer Libraries

Monomers derived from 4‑(vinylsulfonyl)benzoic acid undergo controlled RAFT polymerization to yield well‑defined homopolymers and block copolymers with narrow dispersities (Mw/Mn = 1.07–1.41) and predictable molecular weights (4,200–28,200 g·mol⁻¹) [2]. The pendant activated ester groups enable quantitative post‑polymerization modification with a wide range of amines, facilitating the rapid generation of polymer libraries for structure–activity relationship studies in drug delivery and materials science.

Tunable Hydrogel Crosslinkers for Temporal Release

The distinct metabolic lability of the vinyl sulfone‑derived thioether linkage—complete loss of gene expression at 5 h in vivo vs. retention for maleimide linkages [3]—is harnessed to design hydrogels with programmed degradation profiles. By incorporating 4‑(vinylsulfonyl)benzoic acid as a crosslinking monomer, researchers can fabricate biomaterial scaffolds that degrade predictably over hours to days, enabling temporally controlled release of encapsulated therapeutics or cells for regenerative medicine.

Covalent Irreversible Inhibitor Warheads

The vinyl sulfone moiety serves as a mild, thiol‑specific electrophile for targeting catalytic cysteine residues in enzymes (e.g., kinases, proteases). As exemplified by the CDK2 inhibitor NU6300, vinyl sulfone‑containing compounds form stable covalent adducts with active‑site thiols, conferring prolonged target engagement and enhanced selectivity over ATP‑competitive reversible inhibitors [4]. 4‑(Vinylsulfonyl)benzoic acid provides a convenient building block for constructing such covalent warheads, with the benzoic acid handle enabling facile attachment of diverse recognition elements.

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